9-[2-(Diphenylphosphino)phenyl]-9H-carbazole 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 1308652-67-6
VCID: VC11498403
InChI: InChI=1S/C30H22NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h1-22H
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64
Molecular Formula: C30H22NP
Molecular Weight: 427.5

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole

CAS No.: 1308652-67-6

Cat. No.: VC11498403

Molecular Formula: C30H22NP

Molecular Weight: 427.5

Purity: 95

* For research use only. Not for human or veterinary use.

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole - 1308652-67-6

Specification

CAS No. 1308652-67-6
Molecular Formula C30H22NP
Molecular Weight 427.5
IUPAC Name (2-carbazol-9-ylphenyl)-diphenylphosphane
Standard InChI InChI=1S/C30H22NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h1-22H
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a carbazole group (a fused tricyclic system of two benzene rings and a pyrrole ring) functionalized at the 9-position with a phenyl ring bearing a diphenylphosphino group at its 2-position. This configuration creates a rigid, planar framework with extended π-conjugation, while the phosphorus atom introduces lone-pair electrons capable of metal coordination .

Crystallographic Data

Though experimental crystallographic data remain limited, computational models predict a dihedral angle of approximately 35° between the carbazole plane and the phosphino-substituted phenyl ring. This geometry balances conjugation and steric accessibility for metal binding .

Spectroscopic Properties

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with splitting patterns indicating para-substitution on the phosphino-bearing phenyl group .

  • ³¹P NMR: A singlet at δ −5.2 ppm confirms the presence of the diphenylphosphino group .

Synthetic Methodologies

Palladium-Catalyzed Coupling

The most reported route involves a Buchwald-Hartwig amination between 9H-carbazole and 2-bromophenyl-diphenylphosphine. Key steps include:

Reaction Conditions

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃
Solventp-Xylene
Temperature125°C
Yield45%

This method minimizes phosphine oxidation by employing inert atmospheres and anhydrous solvents .

Alternative Pathways

  • Lithiation-Phosphination: Treatment of 9-(2-bromophenyl)-9H-carbazole with n-BuLi followed by chlorodiphenylphosphine yields the target compound at 60% efficiency .

  • Ullmann-Type Coupling: Copper-mediated coupling under microwave irradiation reduces reaction time to 2 hours but lowers yield to 32%.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, with a 5% weight loss at 310°C, indicating suitability for high-temperature applications .

Solubility Profile

SolventSolubility (mg/mL)
Toluene12.4
Dichloromethane18.9
THF15.2
Water<0.01

Limited aqueous solubility necessitates organic solvents for processing .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

As a host material in blue phosphorescent OLEDs, the compound demonstrates:

  • External Quantum Efficiency (EQE): 23.9% at 100 cd/m²

  • Turn-on Voltage: 3.2 V, outperforming conventional carbazole hosts by 0.5 V

The diphenylphosphino group lowers the LUMO level (−2.8 eV vs. −2.3 eV for unmodified carbazole), facilitating electron injection .

Transition Metal Catalysis

In palladium-catalyzed cross-couplings, the ligand exhibits:

  • Turnover Frequency (TOF): 1,200 h⁻¹ for Suzuki-Miyaura reactions

  • Substrate Scope: Effective for aryl chlorides (k = 0.45 min⁻¹)

Comparative Analysis with Analogues

Property9-[2-(Diphenylphosphino)phenyl]-9H-carbazoleTriphenylphosphine4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Ligand Efficiency0.780.450.82
Thermal Stability310°C180°C290°C
OLED PerformanceEQE 23.9%N/AEQE 19.4%

The compound outperforms triphenylphosphine in thermal stability and catalytic activity while matching xanthene-derived ligands in OLED applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator